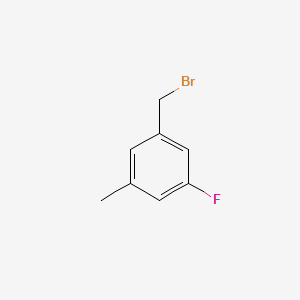

3-Fluoro-5-methylbenzyl bromide

Description

Contextualization within Halogenated Benzyl (B1604629) Bromides

Halogenated benzyl bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a bromomethyl group (-CH₂Br) and one or more halogen atoms. chemicalbook.com These compounds are highly valued as intermediates in organic synthesis due to the reactivity of the benzylic bromide, which makes them excellent electrophiles for a variety of nucleophilic substitution reactions. chemicalbook.com The presence of halogens on the aromatic ring further modulates the reactivity of the molecule and provides a handle for further functionalization, such as in cross-coupling reactions. chemicalbook.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. sigmaaldrich.comnih.gov Fluorine can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which can improve its pharmacokinetic and pharmacodynamic profiles. sigmaaldrich.comnih.gov As such, fluorinated building blocks like 3-fluoro-5-methylbenzyl bromide are of considerable importance to medicinal chemists. nih.gov The compound serves as a key intermediate for introducing the 3-fluoro-5-methylbenzyl moiety into larger, more complex molecules with potential therapeutic applications. nih.gov

In organic synthesis, the utility of this compound lies in its ability to participate in a wide range of chemical transformations. It is a precursor for the synthesis of various derivatives, including ethers, esters, and amines, through reactions with appropriate nucleophiles.

While a specific, detailed synthesis of this compound is not extensively documented in readily available academic literature, a plausible and common method involves the bromination of the corresponding alcohol, (3-fluoro-5-methylphenyl)methanol. A general and analogous procedure would involve reacting the alcohol with a brominating agent like triphenylphosphine (B44618) and N-bromosuccinimide in an appropriate solvent such as tetrahydrofuran. Current time information in Bangalore, IN. This type of reaction is a standard transformation in organic chemistry for converting alcohols to alkyl bromides.

Scope of Academic Inquiry into this compound

Academic research involving this compound primarily focuses on its application as a synthetic intermediate. While direct studies on the compound itself are limited, its utility is demonstrated through its incorporation into larger molecules with specific functions.

Research Gaps and Future Directions

A noticeable gap in the current academic literature is the limited number of publicly documented, specific examples of this compound being used in the synthesis of named, biologically active compounds. While its role as a "pharmaceutical intermediate" is widely acknowledged by chemical suppliers, detailed case studies in peer-reviewed journals are not abundant. nih.gov

Future research is likely to focus on several key areas:

Exploration of Novel Bioactive Molecules: The synthesis of new classes of compounds for a wider range of biological targets using this compound as a key building block is a promising avenue. This could include the development of new inhibitors, agonists, or antagonists for various receptors and enzymes.

Development of More Efficient Synthetic Methodologies: While the synthesis of the compound is based on established methods, the development of more sustainable and efficient "green" chemistry approaches for its preparation and use would be a valuable contribution.

Investigation of its Role in Materials Science: Beyond medicinal chemistry, the unique properties imparted by the fluoro and methyl substituents could be exploited in the design of novel organic materials with specific electronic or physical properties.

The continued interest in fluorinated organic compounds ensures that building blocks like this compound will remain relevant and will likely see expanded use in various fields of chemical research in the coming years. chemicalbook.comtcichemicals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDKNKUVHSULSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380941 | |

| Record name | 3-Fluoro-5-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-39-8 | |

| Record name | 3-Fluoro-5-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 5 Methylbenzyl Bromide and Its Derivatives

Established Synthetic Routes

Free Radical Bromination at the Benzylic Position

The direct synthesis of 3-Fluoro-5-methylbenzyl bromide from 3-fluoro-5-methyltoluene can be achieved through free-radical bromination. This reaction specifically targets the benzylic position, the carbon atom directly attached to the aromatic ring. The process is typically initiated by light or a radical initiator, causing the selective substitution of a hydrogen atom on the methyl group with a bromine atom. pearson.comyoutube.com

Reagents such as N-Bromosuccinimide (NBS) are often employed to achieve this transformation with high selectivity, minimizing side reactions on the aromatic ring. youtube.com The stability of the resulting benzylic radical intermediate, influenced by the fluorine and methyl substituents on the ring, plays a crucial role in the reaction's efficiency.

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution is a fundamental reaction in the synthesis of precursors to this compound and its subsequent derivatives. nih.govresearchgate.net For instance, a common precursor, 3-fluoro-5-methylbenzyl alcohol, can be converted to the target bromide through a nucleophilic substitution reaction using a bromine source like phosphorus tribromide or hydrobromic acid.

Furthermore, the bromine atom in this compound is a good leaving group, making it susceptible to displacement by various nucleophiles. gre.ac.uk This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. The choice of solvent and base is critical in these reactions to optimize yield and minimize side products. nih.govresearchgate.net For example, the use of triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) has been explored for nucleophilic fluorination of related benzyl (B1604629) bromides. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of derivatives of this compound. youtube.comorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

A prominent example is the Suzuki-Miyaura coupling, which is highly effective for synthesizing biphenyl (B1667301) derivatives. uliege.benih.govrsc.org In this reaction, this compound can be coupled with an arylboronic acid or its ester to form a new carbon-carbon bond, leading to the creation of complex biphenyl structures. gre.ac.ukuliege.bemdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and functional group tolerance. nih.govrsc.org For instance, the use of potassium aryltrifluoroborates as coupling partners with benzyl halides has been shown to be an effective route to functionalized biaryl systems. nih.gov

| Catalyst System | Coupling Partners | Product Type | Reference |

| PdCl2(dppf)·CH2Cl2 / Cs2CO3 | Benzyl bromide and potassium aryltrifluoroborate | Diphenylmethane derivatives | nih.gov |

| Pd2(dba)3 / P(t-Bu)3 | Bromoanilines and arylboronic acids | Biphenylamine derivatives | uliege.be |

| Pd(PPh3)4 / Na2CO3 | Arylboronic esters and aryl bromides | S-substituted biaryls | gre.ac.uk |

Multi-step Organic Synthesis Approaches

The synthesis of complex molecules containing the 3-fluoro-5-methylbenzyl moiety often requires multi-step synthetic sequences. reddit.comlumenlearning.com These approaches involve a series of reactions where the order of steps is critical to achieve the desired substitution pattern and functionality. For example, a synthetic strategy might involve the initial formation of the aromatic core, followed by the introduction of the fluoro and methyl groups, and finally, the benzylic bromination. The directing effects of the existing substituents on the aromatic ring must be carefully considered in each step to ensure the correct regiochemistry of the final product. lumenlearning.com

Advanced Synthetic Strategies and Innovations

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. For the synthesis of fluorinated compounds like this compound and its derivatives, advanced strategies are being explored. beilstein-journals.orgresearchgate.netnih.gov These include the development of novel fluorinating reagents and the use of innovative catalytic systems. nih.govacs.org For instance, recent advancements in photoredox catalysis and flow chemistry offer promising avenues for the synthesis of such compounds with greater control and sustainability. While specific examples directly involving this compound are still emerging, the broader progress in the synthesis of fluorinated organic molecules suggests a future with more sophisticated and efficient routes to this important chemical building block. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzyl bromides to minimize environmental impact by reducing hazardous waste and improving energy efficiency. wordpress.com Key strategies include the use of safer solvents, catalytic methods, and alternative energy sources.

Traditional benzylic bromination often employs hazardous chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.netresearchgate.net Developing solvent-free or "on water" reaction conditions is a significant step towards a greener synthesis. Visible-light-induced free-radical bromination of substituted toluenes with N-bromosuccinimide (NBS) has been successfully performed in water, offering an environmentally benign alternative. wiserpub.comresearchgate.net In some cases, reactions can be carried out in the absence of any solvent, particularly with substrates that are liquid at the reaction temperature. google.com For the synthesis of this compound, a solvent-free approach using NBS and a radical initiator under thermal or photochemical conditions could be a viable green alternative, minimizing solvent waste.

Another approach involves the "phase-vanishing" method, where a fluorous phase is used to control the delivery of bromine to the reaction mixture. This technique, combined with visible-light activation, has been used for the benzylic bromination of various alkyl-substituted aromatic compounds, even in the absence of a traditional solvent. researchgate.net

| Solvent | Environmental Concerns | Potential for Greener Alternatives |

| Carbon Tetrachloride (CCl₄) | High toxicity, ozone-depleting | High |

| Acetonitrile (CH₃CN) | Less toxic than CCl₄, but still a volatile organic compound | Moderate |

| Water (H₂O) | Benign, environmentally friendly | High |

| Solvent-Free | Eliminates solvent waste | High |

| (Trifluoromethyl)benzene | Less toxic than CCl₄ | Moderate |

Catalytic methods are central to green chemistry as they can enhance reaction efficiency and reduce waste, thereby improving atom economy. sciencemadness.org In the context of benzylic bromination, various catalytic systems have been explored.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. rsc.org For instance, the use of an iridium-based photocatalyst can facilitate the difunctionalization of styrenes to generate fluorinated benzyl bromides. nih.gov While this method starts from a different precursor, it highlights the potential of photocatalysis in synthesizing complex benzyl bromides.

Iron-catalyzed chemo- and site-selective benzylic C-H bromination has also been reported, using iron(II) bromide as a catalyst. vapourtec.com This method offers a practical and scalable approach with good functional group tolerance. The proposed mechanism involves the activation of NBS by the iron catalyst to generate a succinimide (B58015) radical, which then abstracts a benzylic hydrogen. vapourtec.com

Furthermore, the use of boron tribromide as a bromine source in the presence of a Lewis acid catalyst has been shown to be effective for the benzylic bromination of toluene (B28343) derivatives under mild conditions. bohrium.com

| Catalyst Type | Reagents | Key Advantages |

| Photocatalyst (e.g., Iridium complex) | Ethyl bromodifluoroacetate, Styrene | Mild conditions, low catalyst loading. nih.gov |

| Iron(II) bromide | N-Bromosuccinimide (NBS) | High selectivity, scalable. vapourtec.com |

| Lewis Acid (e.g., Zirconium(IV) chloride) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Mild conditions, radical generation pathway. researchgate.net |

| Boron Tribromide | Toluene derivatives | Good yields under mild conditions. bohrium.com |

Flow Chemistry Applications in Synthesis

Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better temperature control, and improved reproducibility, making it an attractive platform for hazardous reactions like bromination. mdpi.comtechnologynetworks.com Continuous-flow protocols for the benzylic bromination of various compounds using NBS have been developed, often employing a simple flow reactor design with activation by a compact fluorescent lamp (CFL). nih.gov These systems typically use less hazardous solvents like acetonitrile, avoiding chlorinated ones. nih.gov

A flow reactor can be set up to pump the substrate (e.g., 3-fluoro-5-methyltoluene) and the brominating agent (e.g., NBS in a suitable solvent) through a heated or irradiated coil or a static mixer chip. technologynetworks.comresearchgate.net The precise control over residence time and temperature in a flow system can minimize the formation of by-products and improve the selectivity for the desired monobrominated product. technologynetworks.com For the synthesis of this compound, a flow process could offer a safer and more scalable manufacturing route. wuxiapptec.com

| Parameter | Description | Typical Range/Value |

| Reactor Type | Coiled tubing or static mixer chip | - |

| Tubing Material | PFA or PTFE | - |

| Light Source | Compact Fluorescent Lamp (CFL) or LED | - |

| Flow Rate | Determines residence time | 0.1 - 10 mL/min |

| Temperature | Can be precisely controlled | Ambient to 100 °C |

| Reagent Concentration | Optimized for selectivity and yield | Varies |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where the benzylic carbon is a stereocenter, is of significant interest for pharmaceutical applications. While direct asymmetric benzylic bromination is challenging, stereoselective methods can be applied to create chiral molecules from or leading to this structural motif.

One approach involves the stereoselective synthesis of chiral 3-aryl-1-alkynes from bromoallenes and heterocuprates, which can create a quaternary stereogenic center containing an aryl group. amazonaws.comnih.govresearchgate.netkingston.ac.uk Although not a direct synthesis of a chiral benzyl bromide, this demonstrates a strategy for creating chirality adjacent to the aromatic ring.

Another strategy involves the use of chiral catalysts or auxiliaries. For example, chirally deuterated benzyl chlorides have been prepared from chirally deuterated benzyl alcohols using hexachloroacetone/polymer-supported triphenylphosphine (B44618). nih.gov This method could potentially be adapted for the synthesis of chiral, non-deuterated benzyl bromides.

Isotope Labeling Strategies (e.g., Deuteration) for Research

Isotope labeling, particularly with deuterium (B1214612) (²H), is a valuable tool in mechanistic studies and for use as internal standards in analytical chemistry. organic-chemistry.orgcdnsciencepub.com For this compound, deuterium could be incorporated at the benzylic position or on the aromatic ring.

Synthesis of benzylic deuterated compounds can be achieved through various methods. One approach involves the palladium-catalyzed H-D exchange reaction of aryl halides with deuterated methanol (B129727) (CD₃OD). hbni.ac.in Another method describes the synthesis of deuterium-labeled benzyl alcohols from p-toluenesulfonylhydrazones using deuterium oxide (D₂O) as the solvent and deuterium source. organic-chemistry.org These alcohols could then be converted to the corresponding benzyl bromides.

A direct method for synthesizing benzyl bromide compounds from isotope-labeled benzene (B151609) rings has also been patented. amazonaws.com This one-step synthesis uses a mixture of carbon tetrachloride, paraformaldehyde, concentrated sulfuric acid, and hydrobromic acid with an isotope-labeled benzene derivative. amazonaws.com A synthetic method for 3-methyl-D3-benzyl bromide has been developed starting from 1,3-dibromobenzene (B47543) and deuterated iodomethane, which could be adapted for the synthesis of deuterated this compound. nih.gov

Reactivity and Reaction Mechanisms of 3 Fluoro 5 Methylbenzyl Bromide

Nucleophilic Substitution Reactions

The carbon-bromine bond in 3-fluoro-5-methylbenzyl bromide is susceptible to cleavage by nucleophiles, proceeding through mechanisms that are influenced by the reaction conditions and the nature of the nucleophile.

SN1 and SN2 Pathways at the Benzylic Carbon

Nucleophilic substitution reactions at the benzylic position of this compound can occur via either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.combyjus.com The choice between these mechanisms is dictated by factors such as the stability of the resulting carbocation, the strength of the nucleophile, and the polarity of the solvent. libretexts.org

S(_N)1 Mechanism: This pathway involves a two-step process initiated by the departure of the bromide leaving group to form a relatively stable benzylic carbocation. byjus.com The presence of the benzene (B151609) ring stabilizes the positive charge through resonance. This carbocation is then attacked by a nucleophile. byjus.com S(_N)1 reactions are favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. byjus.comlibretexts.org For benzylic halides, the formation of a stable carbocation makes the S(_N)1 pathway a viable option. byjus.com

S(_N)2 Mechanism: In this concerted, one-step mechanism, the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs. masterorganicchemistry.combyjus.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com While the benzene ring introduces some steric bulk, primary benzylic halides like this compound can readily undergo S(_N)2 reactions. stackexchange.com

The competition between S(_N)1 and S(_N)2 pathways is a key consideration in planning syntheses involving this compound.

Hydrolysis Reactions to Form Alcohols

The hydrolysis of this compound to the corresponding 3-fluoro-5-methylbenzyl alcohol is a classic example of a nucleophilic substitution reaction where water acts as the nucleophile. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the conditions. Under neutral or acidic conditions with water or an alcohol as the solvent, the reaction is likely to have significant S(_N)1 character due to the use of a weak nucleophile and a polar protic solvent. byjus.comlibretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene ring. youtube.com The existing substituents on the ring, in this case, a fluorine atom and a methyl group, direct the position of the incoming electrophile.

Directing Effects: The fluorine atom is a deactivating but ortho-, para-directing group. youtube.com The methyl group is an activating and ortho-, para-directing group. In this compound, the positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the fluorine group are positions 2, 4, and 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the 2, 4, and 6 positions. The bromomethyl group is weakly deactivating.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO(_2)) onto the ring. lumenlearning.com

Halogenation: The introduction of a halogen (e.g., Br or Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr(_3) or AlCl(_3). lumenlearning.commasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H(_2)SO(_4)/SO(_3)) introduces a sulfonic acid group (SO(_3)H). lumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. youtube.com

Oxidation and Reduction Pathways

The bromomethyl group of this compound can undergo both oxidation and reduction. Oxidation can convert the bromomethyl group to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Conversely, the bromomethyl group can be reduced to a methyl group.

Transition Metal-Catalyzed Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. organic-chemistry.orglibretexts.org this compound can be coupled with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form diarylmethanes or substituted alkenes, respectively. nih.govnih.gov The reaction is tolerant of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can react with terminal alkynes under Sonogashira conditions to produce substituted alkynes. soton.ac.uk The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While typically applied to aryl and vinyl halides, benzylic halides like this compound can also participate in Heck-type reactions. nih.gov These reactions provide a route to synthesize various stilbene (B7821643) derivatives and other substituted alkenes. organic-chemistry.org

Table of Reaction Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Suzuki Coupling | Pd(OAc)(_2), PdCl(_2)(dppf) | P(t-Bu)(_3), PCy(_3) | K(_3)PO(_4), Cs(_2)CO(_3) | THF/H(_2)O |

| Sonogashira Coupling | Pd(PPh(_3))(_4), PdCl(_2)(PPh(_3))(_2) | CuI | Et(_3)N, Piperidine | THF, DMF |

| Heck Reaction | Pd(OAc)(_2), Pd(_2)(dba)(_3) | P(t-Bu)(_3), Xantphos | Cs(_2)CO(_3), Bu(_3)N | Dioxane, DMF |

Applications in C-C, C-N, C-O Bond Formation

The reactivity of this compound is dominated by its nature as a potent electrophile. The benzylic carbon, bonded to the highly electronegative bromine atom, is electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This property makes it a valuable intermediate in organic synthesis for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through nucleophilic substitution reactions. The presence of the fluorine and methyl substituents on the benzene ring can modulate the reactivity and selectivity of these transformations.

The fundamental process involves the displacement of the bromide ion by a nucleophile, typically following an SN2 mechanism.

Carbon-Carbon (C-C) Bond Formation: The formation of new C-C bonds is a cornerstone of organic synthesis, allowing for the construction of complex carbon skeletons. sigmaaldrich.com this compound serves as an effective substrate for such reactions. youtube.com Carbon-based nucleophiles, such as cyanide ions, enolates, and organometallic reagents (e.g., Grignard or organocuprate reagents), can react with it to extend the carbon chain. sigmaaldrich.comyoutube.com For instance, reaction with sodium cyanide introduces a cyanomethyl group, which can be further elaborated into carboxylic acids, amines, or other functional groups.

Carbon-Nitrogen (C-N) Bond Formation: Nitrogen-containing nucleophiles readily react with this compound to form C-N bonds. This class of reactions is crucial for the synthesis of various amines, amides, and other nitrogenous compounds. Primary and secondary amines, ammonia, and azide (B81097) salts are common nucleophiles used to introduce the 3-fluoro-5-methylbenzyl moiety into a target molecule.

Carbon-Oxygen (C-O) Bond Formation: The synthesis of ethers and esters can be achieved through the reaction of this compound with oxygen-based nucleophiles. Alkoxides, phenoxides, and carboxylate salts attack the electrophilic benzylic carbon to displace the bromide and form a new C-O bond. For example, reacting the compound with sodium phenoxide would yield a diaryl ether derivative.

The table below summarizes the types of bond-forming reactions involving this compound.

| Bond Type Formed | Nucleophile Class | Example Nucleophile | Product Class |

| C-C | Cyanides, Organometallics | Sodium Cyanide (NaCN) | Benzyl (B1604629) Nitriles |

| C-N | Amines, Azides | Ammonia (NH₃) | Benzylamines |

| C-O | Alkoxides, Carboxylates | Sodium Ethoxide (NaOEt) | Benzyl Ethers |

Radical Reactions

Beyond its ionic chemistry, this compound can participate in radical reactions. These reactions proceed through a different mechanism involving species with unpaired electrons, known as free radicals. utexas.edu The key step in initiating such a reaction is the homolytic cleavage of the carbon-bromine bond. youtube.com This bond is relatively weak and can be broken using heat, UV light, or, more commonly, a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in conjunction with a reagent such as tributyltin hydride (Bu₃SnH). libretexts.orglibretexts.org

Once initiated, the tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound to form the stable tributyltin bromide and the 3-fluoro-5-methylbenzyl radical. libretexts.org

Alternatively, the benzyl radical can participate in intermolecular or intramolecular C-C bond-forming reactions by adding to multiple bonds (e.g., alkenes or alkynes), a powerful strategy for constructing cyclic and acyclic molecules. libretexts.org

The general steps for a radical chain dehalogenation are outlined below:

| Step | Description | Generic Equation |

|---|---|---|

| Initiation | Formation of initiator radicals. | AIBN → 2 R• |

| Propagation Step 1 | Bromine abstraction from the substrate to form the benzyl radical. | Ar-CH₂Br + Bu₃Sn• → Ar-CH₂• + Bu₃SnBr |

| Propagation Step 2 | Hydrogen abstraction by the benzyl radical to form the final product and regenerate the propagating radical. | Ar-CH₂• + Bu₃SnH → Ar-CH₃ + Bu₃Sn• |

| Termination | Combination of any two radicals to form a stable molecule. | 2 Bu₃Sn• → Bu₃Sn-SnBu₃ |

Mechanistic Studies using Computational Chemistry

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, offering insights into transition state structures and reaction energy profiles that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.netresearchgate.net For a compound like this compound, DFT calculations can be employed to determine a variety of important properties. These include optimizing the ground-state molecular geometry, calculating the energies of reactants, products, and transition states, and predicting vibrational frequencies. researchgate.net

Functionals such as B3LYP combined with basis sets like 6-31G* or 6-311G(d,p) are commonly used for organic molecules containing halogens and have been shown to provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net By calculating the energies of the transition states for competing reaction pathways (e.g., SN2 vs. radical pathways), DFT can help elucidate the preferred reaction mechanism under specific conditions.

| Parameter Calculated via DFT | Significance in Mechanistic Studies |

| Optimized Geometries | Provides the lowest energy structure of reactants, products, and transition states. |

| Electronic Energies | Allows for the calculation of reaction enthalpies and activation energies. |

| Vibrational Frequencies | Confirms that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and provides zero-point vibrational energy corrections. |

| Thermodynamic Properties | Calculation of enthalpy (H), entropy (S), and Gibbs free energy (G) to determine reaction spontaneity and favorability. researchgate.net |

While DFT calculations can locate stationary points like reactants, products, and transition states on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations provide a pathway that connects them. researchgate.net An IRC calculation traces the minimum energy path (MEP) from a transition state structure down to the corresponding reactant on one side and the product on the other. scm.com

This calculation is performed in mass-weighted coordinates and essentially maps the trajectory that a molecule would follow during a reaction with infinitesimal kinetic energy. scm.com Successfully connecting a calculated transition state with the expected reactants and products via an IRC path provides strong theoretical evidence that the transition state is indeed the correct one for that specific elementary reaction step. researchgate.net This allows for the unambiguous verification of a proposed reaction mechanism. researchgate.netresearchgate.net

| Aspect of IRC Calculations | Description |

| Purpose | To confirm the connection between a transition state and its associated reactants and products. researchgate.net |

| Starting Point | The optimized geometry of a transition state. scm.com |

| Output | A series of points along the minimum energy reaction path, showing the geometric changes as the reaction progresses from reactant to product. |

| Significance | Verifies a proposed mechanistic step and provides a detailed picture of the molecular transformations occurring during the reaction. researchgate.net |

Applications of 3 Fluoro 5 Methylbenzyl Bromide in Chemical Synthesis

As a Versatile Building Block in Organic Synthesis

3-Fluoro-5-methylbenzyl bromide is a specialized halogenated aromatic compound that serves as a key intermediate and building block in various organic synthesis applications. fishersci.no Its structure, featuring a reactive bromomethyl group alongside a fluorinated and methylated phenyl ring, makes it a valuable reagent for introducing these specific functionalities into larger molecules. The presence of the fluorine atom and the methyl group on the benzene (B151609) ring modifies the reactivity and properties of the benzyl (B1604629) group, offering unique advantages in the construction of complex chemical architectures. It is categorized among fluorinated building blocks and bromides used for creating new organic compounds. bldpharm.com

The utility of fluorinated benzyl bromides, such as this compound, is particularly evident in the multi-step synthesis of complex organic molecules like oligosaccharides. In these intricate syntheses, protecting groups are essential to temporarily block reactive sites and guide reactions to the desired positions. Fluorinated benzyl ethers have been explored as alternative protecting groups. wiserpub.com The synthesis involves reacting a sugar derivative, like methyl-α-D-mannopyranoside, with a fluorinated benzyl bromide through a Williamson ether synthesis to form a protected intermediate. wiserpub.com This strategy allows for the selective protection of hydroxyl groups, enabling subsequent chemical transformations on other parts of the molecule without interference. The stability of the resulting ether and the unique properties conferred by the fluorine atom are advantageous for purification and characterization steps.

The primary function of this compound in synthesis is the introduction of the 3-fluoro-5-methylbenzyl moiety. This specific structural unit can significantly influence the properties of the final molecule. A notable advantage of incorporating fluorinated benzyl groups is the enhancement of spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. wiserpub.com Research has shown that the introduction of a fluorine atom onto the aromatic ring of a benzyl moiety causes a distinct shielding effect on the methylene (B1212753) carbons of the benzyl group. wiserpub.com This effect results in a significant upfield shift for the methylene carbon's peak in the 13C NMR spectrum, moving it away from the crowded 70.0-75.0 ppm region where signals from other parts of a molecule, such as a monosaccharide ring, typically appear. wiserpub.com This separation of signals minimizes peak overlap and simplifies the structural elucidation of complex intermediates and final products.

Table 1: Research Findings on the Application of Fluorinated Benzyl Moieties

| Application Area | Key Finding | Impact on Synthesis |

| Protecting Group Chemistry | Fluorinated benzyl bromides react with alcohols to form stable ether protecting groups. wiserpub.com | Enables the multi-step synthesis of complex molecules like oligosaccharides by selectively masking reactive functional groups. wiserpub.com |

| Spectroscopic Analysis | The fluorine atom causes a significant upfield shift of the methylene carbon signal in 13C NMR spectra. wiserpub.com | Enhances spectral resolution by moving key signals out of crowded regions, simplifying structural analysis and characterization. wiserpub.com |

In Medicinal Chemistry and Drug Discovery

In the fields of medicinal chemistry and drug discovery, the incorporation of fluorine into potential drug candidates is a widely used strategy to optimize pharmacological properties. This compound serves as a valuable pharmaceutical intermediate for this purpose, allowing for the precise installation of a fluorinated and methylated benzyl group into a target scaffold. fishersci.no

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves complex, multi-step sequences where specific molecular fragments are assembled. researchgate.net Building blocks like this compound are utilized in these synthetic routes to construct portions of the final API. fishersci.no For instance, the reagent can be used in benzylation reactions, such as the photoredox benzylation of quinones or Williamson ether synthesis, to attach the 3-fluoro-5-methylbenzyl group to a core structure. wiserpub.commdpi.com While many modern API syntheses are optimized using techniques like continuous flow chemistry to improve efficiency and safety, the fundamental chemical transformations often rely on the reactivity of key intermediates like substituted benzyl bromides. researchgate.netnih.gov

The introduction of fluorinated motifs is a proven method for enhancing the efficacy and selectivity of drug candidates. A study focused on developing new antiplasmodial agents used a library of fluorinated 3-benzylmenadione analogues to investigate structure-activity relationships. mdpi.com By reacting a menadione (B1676200) core with various substituted benzyl bromides, researchers were able to systematically explore how different substitution patterns on the benzyl ring affected the drug's potency against the P. falciparum parasite. mdpi.com Specific fluorinated derivatives were found to exhibit potent antiplasmodial activity, demonstrating that the strategic placement of fluorine, as could be provided by a reagent like this compound, can lead to the development of more effective pharmaceuticals. mdpi.com

The 3-fluoro-5-methylbenzyl moiety can profoundly influence the key pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. The fluorine atom, due to its high electronegativity and small size, can alter a molecule's conformation, electronic distribution, and binding interactions with its biological target.

A critical application of fluorination is the enhancement of metabolic stability. mdpi.com In a study on the antiplasmodial drug plasmodione, researchers identified that a major metabolic pathway involved the hydroxylation of the drug in the host. To block this metabolic route, a fluorine atom was strategically introduced at the site of hydroxylation. This substitution successfully prevented the metabolic breakdown, leading to a compound with improved stability and in vivo performance. mdpi.com Furthermore, the study revealed that introducing fluorine could modulate protein binding, which in turn affects the drug's bioavailability and selectivity. mdpi.com These findings underscore the critical role of reagents like this compound in fine-tuning the pharmacokinetic and pharmacodynamic profile of new therapeutic agents.

Synthesis of Heterocyclic Compounds

No specific studies detailing the use of this compound for the synthesis of particular heterocyclic compounds, such as quinazolines or other nitrogen-containing ring systems, were identified in the available literature. nih.govnih.gov

Radioligand Synthesis for PET Imaging

The synthesis of radioligands for Positron Emission Tomography (PET) imaging is a highly specialized field. Extensive searches did not uncover any research that employs this compound as a precursor for developing PET radioligands.

In Agrochemical Development

Precursor in Pesticide and Herbicide Synthesis

While related fluorinated and brominated compounds are crucial in agrochemical development, no patents or research articles were found that specifically name this compound as a key intermediate in the synthesis of modern pesticides or herbicides. google.comgoogle.com

In Materials Science

Synthesis of Functional Materials

Similarly, the application of this compound in materials science for creating polymers, coatings, or other functional materials is not documented in the accessible scientific databases.

As a Reagent in Specific Organic Transformations

The reactivity of this compound is primarily centered around the lability of the bromide atom, which is readily displaced in a variety of chemical transformations. This reactivity is harnessed by chemists to introduce the 3-fluoro-5-methylbenzyl moiety into a wide range of organic substrates, thereby accessing novel chemical space.

Nucleophilic Substitution Reagent

One of the most fundamental applications of this compound is its use as an electrophile in nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom of the benzyl bromide, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This straightforward yet powerful transformation is widely employed for the synthesis of a diverse array of compounds.

A key area where this application is prominent is in the synthesis of ethers and amines. For instance, in the synthesis of potential therapeutic agents, phenols and amines are often alkylated using this compound. The reaction typically proceeds under basic conditions, which facilitates the deprotonation of the phenol (B47542) or amine, thereby increasing its nucleophilicity.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type | General Reaction Conditions |

| Phenols (Ar-OH) | Benzyl Ethers | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) |

| Amines (R-NH₂) | Benzyl Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| Azide (B81097) (N₃⁻) | Benzyl Azides | Sodium Azide, Solvent (e.g., DMF, DMSO) |

| Thiols (R-SH) | Benzyl Thioethers | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |

Note: The table provides a generalized overview. Specific conditions can vary based on the substrate and desired product.

The resulting benzyl ethers and amines are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the physicochemical properties of the final product, such as its metabolic stability and binding affinity to biological targets.

Palladium-Catalyzed Coupling Reactions Reagent

In addition to its role in nucleophilic substitution, this compound also serves as a valuable coupling partner in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While benzyl halides can be challenging substrates in some coupling reactions due to competing side reactions, their use with appropriate catalytic systems opens up avenues for the synthesis of complex diarylmethane and related structures.

Although specific examples detailing the use of this compound in well-known palladium-catalyzed reactions like Suzuki or Sonogashira coupling are not extensively documented in readily available literature, the general reactivity of benzyl bromides in such transformations provides a strong basis for its potential applications. For instance, in a Suzuki-type coupling, this compound could theoretically be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a diarylmethane derivative.

Table 2: Potential Palladium-Catalyzed Coupling Reactions Involving Benzyl Bromide Substrates

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | Diaryl Methane |

| Sonogashira Coupling | Terminal Alkyne | Propargylarene |

| Heck Coupling | Alkene | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Benzyl Amine |

Note: This table illustrates the potential applications based on the known reactivity of benzyl bromides in these named reactions.

The development of specialized palladium catalysts and ligands has expanded the scope of these reactions to include previously unreactive or challenging substrates. It is therefore highly probable that with the appropriate catalyst system, this compound can be effectively utilized in a variety of palladium-catalyzed cross-coupling reactions to generate a wide range of functionalized molecules.

Spectroscopic and Structural Characterization of 3 Fluoro 5 Methylbenzyl Bromide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the 3-Fluoro-5-methylbenzyl bromide framework.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, three main groups of signals are observed.

The benzylic protons of the bromomethyl group (-CH₂Br) typically appear as a singlet, as there are no adjacent protons to cause splitting. This signal is found in a characteristic downfield region due to the deshielding effect of the adjacent bromine atom. The protons of the methyl group (-CH₃) also produce a singlet, located in the upfield region typical for alkyl protons on an aromatic ring. The aromatic protons show more complex splitting patterns due to coupling with each other and with the fluorine atom, appearing as multiplets in the aromatic region of the spectrum.

| Proton Group | Typical Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| -CH₂Br (Benzylic) | ~4.4 | Singlet (s) | Downfield shift due to the electronegative bromine atom. |

| -CH₃ (Methyl) | ~2.3 | Singlet (s) | Typical range for a methyl group on a benzene (B151609) ring. |

| Ar-H (Aromatic) | 6.8 - 7.2 | Multiplet (m) | Complex pattern due to proton-proton and proton-fluorine coupling. |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. youtube.com Quaternary carbons, those without any attached hydrogens, tend to produce weaker signals. youtube.com

For this compound, distinct signals are expected for the benzylic carbon (-CH₂Br), the methyl carbon (-CH₃), and the six aromatic carbons. The presence of the fluorine atom introduces carbon-fluorine coupling (C-F coupling), which is a key diagnostic feature. The carbon directly bonded to the fluorine (C-F) will appear as a doublet with a large coupling constant (¹JC-F). Other aromatic carbons will also exhibit smaller doublet splittings due to two-bond (²JC-F) and three-bond (³JC-F) couplings.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Splitting (Coupling with ¹⁹F) | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Br | ~32 | Triplet (from ²JC-H) | - |

| -CH₃ | ~21 | Quartet (from ¹JC-H) | - |

| Aromatic C-Br | ~141 | Doublet | ³JC-F ≈ 8 Hz |

| Aromatic C-H (ortho to -CH₂Br) | ~126 | Doublet | ²JC-F ≈ 22 Hz |

| Aromatic C-F | ~162 | Doublet | ¹JC-F ≈ 245 Hz |

| Aromatic C-H (ortho to -CH₃) | ~116 | Doublet | ²JC-F ≈ 21 Hz |

| Aromatic C-CH₃ | ~140 | Doublet | ³JC-F ≈ 6 Hz |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. nih.gov Chemical shifts are typically referenced against an internal standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu For this compound, a single signal is expected, which will appear as a multiplet due to coupling with the nearby aromatic protons. The chemical shift provides information about the electronic environment of the fluorine atom on the benzene ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key absorptions include C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and bromomethyl groups. The C=C stretching vibrations within the aromatic ring give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. The presence of the fluorine and bromine substituents is confirmed by their respective carbon-halogen stretching bands. The C-F bond typically produces a strong absorption in the 1100-1300 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 600 and 700 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1610, 1590, 1480 | Medium to Strong |

| C-F | Stretching | 1300 - 1100 | Strong |

| C-Br | Stretching | 700 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. youtube.com For this compound, the mass spectrum shows a characteristic molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. uni.lu

The primary fragmentation pathway involves the cleavage of the weak carbon-bromine bond, resulting in the loss of a bromine radical. This generates a stable 3-fluoro-5-methylbenzyl cation, which often represents the base peak (the most intense peak) in the spectrum. Further fragmentation of this cation can also be observed.

| m/z (mass-to-charge ratio) | Ion/Fragment | Notes |

|---|---|---|

| 202/204 | [C₈H₈BrF]⁺ (M⁺) | Molecular ion peak, showing the characteristic bromine isotope pattern. uni.lu |

| 123 | [C₈H₈F]⁺ | Base peak, formed by the loss of the bromine atom ([M-Br]⁺). |

| 95 | [C₆H₄F]⁺ | Potential fragment from the loss of ethylene (B1197577) from the benzyl (B1604629) cation. |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com It provides accurate data on bond lengths, bond angles, and intermolecular interactions. mdpi.com

The structure would feature a planar benzene ring. The bond angles around the sp²-hybridized aromatic carbons would be approximately 120°. The benzylic carbon, being sp³-hybridized, would exhibit a tetrahedral geometry with bond angles close to 109.5°. The carbon-fluorine and carbon-bromine bond lengths would conform to established values for similar aromatic compounds. In the crystal lattice, molecules would likely be arranged to maximize stabilizing intermolecular interactions, such as dipole-dipole forces and van der Waals contacts.

UV-Vis Spectroscopy

The electronic absorption spectra of aromatic compounds are characterized by transitions of π-electrons within the benzene ring. These transitions, primarily the E2 (ca. 204 nm) and B (ca. 254 nm) bands, are sensitive to the nature and position of substituents on the ring. In the case of this compound, the interplay of the fluoro, methyl, and bromomethyl groups influences the position and intensity of these absorption bands.

Detailed experimental UV-Vis spectral data for this compound is not extensively documented in readily available literature. However, a qualitative and semi-quantitative understanding of its UV-Vis spectrum can be derived from the analysis of related substituted benzenes. The substitution pattern on the benzene ring dictates the shifts of the characteristic absorption bands.

Research on the ultraviolet absorption spectra of various substituted benzenes provides a foundation for estimating the spectral characteristics of this compound. For instance, studies on alkylbenzenes and fluorinated benzenes have shown predictable shifts in the λmax values. The cumulative effect of the 3-fluoro and 5-methyl substituents, along with the bromomethyl group at position 1, would be a slight bathochromic shift of the B-band (the fine-structured band between 230 and 270 nm in benzene) and a more significant shift and intensification of the E2-band.

A comparative analysis of the UV absorption maxima of benzene and its simple derivatives can be used to approximate the expected absorption for this compound.

Table 1: Comparison of UV Absorption Maxima (λmax) of Benzene and Related Monosubstituted Derivatives in a Non-polar Solvent.

| Compound | E2-band (nm) | B-band (nm) |

| Benzene | 204 | 254 |

| Toluene (B28343) | 207 | 261 |

| Fluorobenzene | 204 | 254 |

| Benzyl bromide | 225 | 268 |

Note: The values in the table are approximate and can vary slightly depending on the solvent and other experimental conditions.

Based on the data for the individual substituents, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit a B-band with fine structure in the region of 260-270 nm and a more intense E2-band around 210-225 nm. The combined electronic effects of the substituents are not strictly additive, but this estimation provides a reasonable expectation for the compound's UV-Vis spectral behavior.

Further detailed research, including the experimental measurement of the UV-Vis spectrum of purified this compound, would be necessary to provide precise λmax and molar absorptivity (ε) values.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Fluoro-5-methylbenzyl bromide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed information about its electronic properties and reactivity.

The substituents on the benzene (B151609) ring—a fluorine atom at position 3 and a methyl group at position 5—have opposing electronic effects. The fluorine atom is an electron-withdrawing group due to its high electronegativity, while the methyl group is a weak electron-donating group through hyperconjugation. DFT calculations would quantify these effects by mapping the electron density distribution and calculating molecular orbitals.

Key parameters obtained from DFT that indicate reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of these orbitals would show that the HOMO is likely concentrated on the aromatic ring, while the LUMO is expected to be centered on the benzylic carbon and the bromine atom, indicating the site susceptible to nucleophilic attack.

The reactivity of benzyl (B1604629) bromides in nucleophilic substitution reactions is influenced by the electronic nature of the substituents. DFT computations on various substituted benzyl bromides have shown that electron-withdrawing groups can accelerate reactions, while electron-donating groups can also promote reactivity, particularly in solution. researchgate.net For this compound, the interplay of the fluoro and methyl groups would result in a nuanced effect on the reactivity of the benzylic carbon.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately high | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Low | Indicates the molecule's ability to accept electrons; localized on the C-Br bond. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity. |

| Dipole Moment | Non-zero | Reflects the asymmetric charge distribution due to the electronegative F and Br atoms. |

| Electrostatic Potential | Negative potential near F and Br; positive potential near benzylic carbon. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

DFT calculations are a reliable tool for predicting various spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: By employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the 1H and 13C NMR chemical shifts of this compound. researchgate.netnih.govacs.orgaps.org The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the fluoro and methyl substituents. Good correlation between experimental and calculated data is generally observed for organic molecules. researchgate.netacs.org

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C-F, C-Br, and C-H stretching and bending modes. For comparison, the IR spectrum of a similar compound, 2-Fluoro-3-methylbenzyl bromide, shows characteristic peaks for aromatic C-H and C=C stretching, as well as vibrations related to the substituents. nist.gov

The rotational barrier around the bond connecting the bromomethyl group to the benzene ring is an important conformational feature. Quantum chemical calculations can determine the potential energy surface for this rotation and identify the most stable conformations (energy minima). For substituted toluenes and related compounds, the preferred conformation often involves the staggering of the methyl or substituted methyl group's hydrogens with respect to the plane of the aromatic ring. cdnsciencepub.com For this compound, calculations would likely show a low rotational barrier, with the most stable conformer having the C-Br bond oriented in a specific manner relative to the ring substituents to minimize steric hindrance and optimize electronic interactions. cdnsciencepub.comumanitoba.ca

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not documented, the methodology is applicable. MD simulations model the physical movements of atoms and molecules over time. A simulation of this compound, likely in a solvent such as water or an organic solvent, would provide insights into its dynamic behavior. arxiv.orgnih.gov

Such simulations could reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar C-Br and C-F bonds.

Conformational Dynamics: The flexibility of the molecule and the transitions between different rotational conformers of the bromomethyl group in a dynamic environment.

Transport Properties: Diffusion coefficients could be calculated, which are relevant to its behavior in solution.

A recent study on benzyl bromide in an aqueous environment demonstrated the utility of MD simulations in understanding the interplay between the molecule and its surroundings. arxiv.org

Reaction Pathway Analysis and Transition State Modeling

Benzyl bromides can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. study.combrainly.compearson.comquora.com The preferred pathway depends on the stability of the benzylic carbocation (for SN1) and the steric accessibility of the benzylic carbon (for SN2).

Computational modeling can be used to map the potential energy surfaces for both reaction pathways. This involves locating the transition state structures and calculating the activation energies.

SN1 Pathway: The rate-determining step is the formation of the benzylic carbocation. The presence of an electron-donating methyl group would help stabilize the positive charge on the benzylic carbon through hyperconjugation, while the electron-withdrawing fluorine atom would have a destabilizing inductive effect. Computational analysis of the reaction coordinate for substituted benzyl bromides has shown that electron-rich derivatives favor an SN1 mechanism. nih.gov The resonance stabilization of the benzyl cation is a key factor favoring the SN1 pathway. pearson.comquora.comquora.com

SN2 Pathway: This pathway involves a backside attack by a nucleophile. The reaction rate is sensitive to steric hindrance around the benzylic carbon. DFT computations have been used to model the trigonal-bipyramidal transition states for SN2 reactions of benzyl bromides. researchgate.net The substituents on the ring can influence the structure and energy of this transition state.

For this compound, computational modeling would likely show that both pathways are plausible, with the preferred mechanism being dependent on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. unair.ac.idresearchgate.netresearchgate.netacs.org Although no specific SAR studies involving this compound as a primary component are published, a hypothetical study could be designed to explore its potential as, for example, an enzyme inhibitor. nih.govresearchgate.nettandfonline.commdpi.com

In such a study, this compound and a series of its analogs would be synthesized and their biological activity tested. Computational descriptors for each molecule would then be calculated. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

A statistical model would then be built to relate these descriptors to the observed biological activity. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed to generate contour maps indicating which regions of the molecule are sensitive to steric and electrostatic modifications to enhance activity. researchgate.net Such a model could guide the design of new, more potent analogs.

Advanced Research Topics and Emerging Trends

Catalysis Involving 3-Fluoro-5-methylbenzyl Bromide Derivatives

The reactivity of the benzylic bromide in "this compound" makes it a versatile precursor for the synthesis of novel catalysts and a substrate in various catalytic reactions. Its derivatives have shown promise in several areas of catalysis, including phase-transfer, fluorous, N-heterocyclic carbene, and bismuth redox catalysis.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts derived from "this compound" are potential phase-transfer catalysts. The lipophilic nature of the substituted benzyl (B1604629) group can enhance the catalyst's solubility in the organic phase, improving its efficiency.

The synthesis of such catalysts typically involves the quaternization of a tertiary amine with "this compound". The resulting cation, paired with a suitable anion, can then shuttle reactants across the phase boundary. Research in this area has explored the development of multi-site phase-transfer catalysts, which incorporate multiple quaternary ammonium centers within a single molecule to enhance catalytic activity. For instance, derivatives of trimethylbenzene, a structural relative of the methyl-substituted benzene (B151609) ring in our compound of interest, have been used to create triple-site PTCs. qub.ac.uk These multi-site catalysts often exhibit superior performance compared to their single-site counterparts. The use of PTC is particularly advantageous in reactions such as etherification and alkylation, where it allows for the use of milder reaction conditions and can improve yields and selectivities. nih.govphasetransfercatalysis.com

Table 1: Examples of Phase-Transfer Catalysts and Their Applications

| Catalyst Type | Example Structure | Potential Application with this compound Derivatives |

|---|---|---|

| Single-Site Quaternary Ammonium Salt | [3-Fluoro-5-methylbenzyl]triethylammonium bromide | Williamson ether synthesis, C-, N-, S-alkylation reactions |

Fluorous Catalysis

Fluorous catalysis represents a specialized branch of phase-transfer catalysis that utilizes highly fluorinated molecules to facilitate catalyst recovery. A fluorous catalyst is designed to be soluble in a fluorous solvent at a certain temperature and in a conventional organic solvent at another, allowing for easy separation of the catalyst from the product mixture.

A derivative of "this compound" can be envisioned as a precursor to a fluorous phase-transfer catalyst. By attaching long-chain perfluoroalkyl groups (fluorous ponytails) to the aromatic ring, a highly fluorinated quaternary ammonium salt can be synthesized. One such example is 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), which has been shown to be an effective and recyclable catalyst for solid-liquid phase-transfer catalysis reactions. researchgate.netresearchgate.net The presence of the fluorine atom on the "this compound" core could potentially influence the electronic properties and stability of such a catalyst.

The key advantage of fluorous catalysis is the ability to recover and reuse the expensive catalyst, which is a significant consideration in sustainable chemistry and industrial applications.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have emerged as powerful organocatalysts for a wide range of chemical transformations. researchgate.net The reactivity of NHCs often involves the generation of a Breslow intermediate through the reaction of the carbene with an aldehyde. This intermediate can then act as a nucleophile in subsequent reactions.

The reaction of a Breslow intermediate with electrophiles like benzyl bromides has been explored for the synthesis of ketones. researchgate.net While direct studies involving "this compound" are not prevalent, the established reactivity of benzyl bromides in NHC-catalyzed reactions suggests its potential as a substrate. The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring of "this compound" could modulate its reactivity towards the nucleophilic Breslow intermediate. This could potentially influence the yield and selectivity of the ketone synthesis. researchgate.netethz.ch

Furthermore, NHCs can be used as ligands for transition metals in a variety of catalytic processes. The derivatization of "this compound" to incorporate an NHC ligand could lead to novel catalysts with unique steric and electronic properties.

Bismuth Redox Catalysis

Bismuth-based catalysts have gained attention as less toxic and more environmentally benign alternatives to some transition metal catalysts. Bismuth can participate in redox catalysis, cycling between its Bi(III) and Bi(V) oxidation states to facilitate chemical transformations.

One area where bismuth redox catalysis has shown promise is in the fluorination of aryl boronic esters. This process involves a proposed catalytic cycle of transmetalation, oxidative addition, and reductive elimination. While "this compound" itself is not an aryl boronic ester, its derivatives could potentially participate in bismuth-catalyzed cross-coupling reactions. The carbon-bromine bond in "this compound" could be a target for oxidative addition to a Bi(III) center, initiating a catalytic cycle. The electronic nature of the substituted aromatic ring would likely play a crucial role in the efficiency of such a process.

Supramolecular Chemistry and Self-Assembly of Derivatives

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The presence of a fluorine atom and a methyl group on the aromatic ring of "this compound" provides handles for directing self-assembly processes.

Derivatives of "this compound" where the bromine atom is replaced by a functional group capable of self-assembly (e.g., a carboxylic acid, an amide, or a pyridine (B92270) unit) could lead to novel supramolecular materials. The interplay between the fluorine-directed interactions and other non-covalent forces would govern the final assembled structure. For example, aromatic molecules have been shown to act as structure-directing agents in the formation of metal-organic frameworks (MOFs). conicet.gov.ar

Nanotechnology Applications of Functionalized Materials

The unique properties of "this compound" and its derivatives make them attractive candidates for the functionalization of nanomaterials, opening up possibilities in various technological applications.

The benzylic bromide functionality allows for the covalent attachment of this molecule to the surface of nanoparticles, such as gold or silica (B1680970), through nucleophilic substitution reactions. This surface functionalization can impart new properties to the nanoparticles, such as altered solubility, enhanced stability, or specific biological activity.

For instance, gold nanoparticles functionalized with molecules containing benzyl groups can exhibit interesting optical and electronic properties. nih.govresearchgate.net The fluorine and methyl substituents on the "3-Fluoro-5-methylbenzyl" moiety could be used to tune the surface properties of the nanoparticles, influencing their interaction with their environment. Similarly, silica nanoparticles can be functionalized with a variety of organic molecules, including those derived from benzyl halides, to create materials for applications in catalysis, drug delivery, and bio-imaging. nih.govucsd.edumdpi.com The ability to precisely control the surface chemistry of these nanoparticles is crucial for their performance in these advanced applications.

Table 2: Potential Nanotechnology Applications of this compound Functionalized Materials

| Nanomaterial | Functionalization Strategy | Potential Application |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Thiol-gold chemistry after conversion of the bromide to a thiol. | Biosensors, targeted drug delivery, catalysis. |

Environmental and Sustainable Chemistry Considerations

The environmental profile and application of this compound within sustainable chemistry frameworks are of growing importance. The strong carbon-fluorine bond, a hallmark of organofluorine compounds, imparts both stability and unique reactivity, which have implications for the compound's environmental fate and its use in green chemistry. numberanalytics.com

Detailed research on the environmental impact of fluorinated aromatic compounds indicates that their persistence can be a significant concern. numberanalytics.comnih.gov The stability of the carbon-fluorine bond often translates to resistance to degradation in the environment, potentially leading to long-term presence in soil and water. numberanalytics.com However, studies on the anaerobic degradation of related fluorinated aromatic compounds have shown that under specific conditions, such as denitrifying environments, defluorination and subsequent breakdown of the aromatic ring can occur. For instance, research on fluorobenzoates has demonstrated that certain isomers can be completely degraded by microbial consortia, which stoichiometrically release fluoride (B91410) ions. nih.gov While direct ecotoxicity data for this compound is not extensively documented in public literature, information on similar benzyl bromides indicates that they can be harmful to aquatic life in very low concentrations. noaa.gov The slow reaction of benzyl bromide with water to form hydrogen bromide can also alter the pH of aquatic environments, potentially harming organisms. noaa.govchemrxiv.org

From a sustainable chemistry perspective, the synthesis and application of this compound are being viewed through the lens of green chemistry principles. These principles advocate for the development of chemical processes that are efficient, reduce waste, and utilize less hazardous substances. Research into metal-free C(sp3)-H bromination methodologies for substituted toluenes presents a potential green synthetic route, avoiding the use of heavy metal catalysts. ias.ac.in Furthermore, the use of substituted benzyl bromides in palladium-catalyzed cross-coupling reactions and other catalytic cycles is an area of active research. nih.govnih.gov Such catalytic processes are a cornerstone of green chemistry, as they allow for the efficient formation of complex molecules with high atom economy. The development of scalable syntheses for related compounds also points towards an industrial drive for more efficient and less wasteful chemical production.

Regulatory and Safety Aspects in Research (Excluding Prohibited Elements)

The handling of this compound in a research setting is governed by a combination of regulatory frameworks and established laboratory safety protocols. Due to its classification as a hazardous substance, strict adherence to safety guidelines is imperative.

From a regulatory standpoint, as a chemical primarily used for research and development, this compound may fall under specific exemptions in major chemical control regulations. In the United States, for instance, a chemical manufactured in small quantities solely for research and development purposes is generally exempt from the full premanufacture notification requirements under the Toxic Substances Control Act (TSCA). epa.gov However, the responsibility for documenting and justifying this exemption lies with the manufacturer or importer. Similarly, under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, substances used in scientific research and development are subject to different requirements than those produced on an industrial scale. A publicly available registration dossier for this compound under REACH is not readily found, which is common for chemicals used in small-scale research.

The safety profile of this compound, as detailed in safety data sheets, necessitates stringent handling procedures. The compound is classified as corrosive and can cause severe skin burns and eye damage. rsc.org It is also a lachrymator, meaning it can cause tearing and severe irritation to the eyes and respiratory tract upon exposure. inchem.orgnih.gov The GHS hazard statements associated with this and similar compounds include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation). westliberty.edu

Q & A

Q. What are the key physicochemical properties of 3-fluoro-5-methylbenzyl bromide, and how are they experimentally determined?

Answer:

- Molecular Formula : C₈H₇BrF (derived from systematic nomenclature in ).

- Molecular Weight : ~189.04 g/mol (calculated from formula).

- Purity : ≥97% (commonly reported; see CAS 212268-39-8 in ).

- Analytical Methods :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition (as noted for similar bromides in ).

Q. What synthetic routes are recommended for preparing this compound in high yield?

Answer:

- Direct Bromination : Electrophilic substitution of 3-fluoro-5-methyltoluene using N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled conditions (analogous to benzyl bromide synthesis in ).

- Grignard Intermediates : Reaction of 3-fluoro-5-methylbenzyl magnesium bromide with brominating agents (method extrapolated from ’s retrosynthetic analysis).

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using GC-MS or HPLC (as per ).

Q. How can researchers ensure the stability of this compound during storage and handling?

Answer: